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Compound of Interest

Compound Name: Cochleamycin A

Cat. No.: B1250602

Introduction

Cochleamycin A is a natural product isolated from Streptomyces sp. DT136[1]. It belongs to
the spirotetronate family of polyketides, which are known for their complex structures and
significant biological activities[2][3]. Structurally, Cochleamycin A is characterized by a unique
cis-fused hexahydro-1H-indene core fused to a 10-membered lactone[4][5]. The molecule
exhibits antimicrobial activity, particularly against gram-positive bacteria, and is also cytotoxic to
various tumor cell lines, with a reported IC50 of 1.6 pg/mL for P388 leukemia cells. These
properties make it a molecule of interest for drug development and biomedical research.

This document outlines the total synthesis of Cochleamycin A as achieved by Dineen and
Roush, providing a framework for its laboratory preparation. The synthesis is a 23-step linear
sequence starting from 3-butene-1-ol, culminating in a 2.4% overall yield.

Retrosynthetic Strategy

The synthesis strategy hinges on two pivotal transformations: a transannular Diels-Alder
reaction to construct the complex bicyclic core and a Stille coupling to assemble the precursor
macrocycle. The retrosynthesis begins by simplifying the final product to its penultimate diol
intermediate. This diol is derived from the cycloadduct of the transannular Diels-Alder reaction.
The macrocyclic precursor for this key cycloaddition is formed via esterification, which connects
two major fragments. These fragments, in turn, are joined by a Stille coupling reaction.
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Caption: Retrosynthetic analysis of Cochleamycin A.

Synthetic Workflow Overview
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The forward synthesis initiates with the preparation of two key fragments: a vinyl iodide and a
vinyl stannane. These are synthesized from simple starting materials over several steps. A
palladium-catalyzed Stille coupling reaction covalently links these two fragments. The resulting
coupled product undergoes further functional group manipulation to yield a seco-acid, which is
then macrocyclized using Yamaguchi esterification. The formed 10-membered lactone is the
direct precursor for the key transannular Diels-Alder reaction, which, upon heating,
stereoselectively forms the complete carbon skeleton of Cochleamycin A. Finally, deprotection
and acetylation steps furnish the target natural product.
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Caption: High-level workflow for the total synthesis of Cochleamycin A.
Key Experimental Protocols
The protocols described below are based on the total synthesis reported by Dineen and Roush.
1. Stille Coupling for (Z)-1,3-Diene Synthesis
This reaction is crucial for connecting the two primary fragments of the molecule.
e Reaction: Coupling of a vinyl iodide fragment with a vinyl stannane fragment.

e Procedure: To a solution of the vinyl iodide and vinyl stannane fragments in a suitable
solvent (e.g., THF or DMF), the palladium catalyst (e.g., Pd(PPhs)s or Pdzdbas with a ligand
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like PPhs) and a copper(l) salt (e.g., Cul) are added. The reaction mixture is stirred at room
temperature or slightly elevated temperatures until completion, as monitored by TLC.

o Work-up: The reaction is quenched, and the crude product is extracted with an organic
solvent. The combined organic layers are washed, dried, and concentrated. The residue is
then purified by column chromatography to yield the diene product.

2. Transannular Diels-Alder (TDA) Reaction
This key step forms the bicyclic core of Cochleamycin A from the macrocyclic precursor.
e Reaction: Intramolecular [4+2] cycloaddition of the macrocycle.

e Procedure: The macrocyclic diene precursor is dissolved in a high-boiling point solvent, such
as toluene, in the presence of an antioxidant like BHT (butylated hydroxytoluene) to prevent
degradation. The solution is heated to a high temperature (e.g., 125 °C) in a sealed tube for
an extended period (e.g., 21 hours).

o Work-up: After cooling, the solvent is removed under reduced pressure. The resulting
residue, containing the desired cycloadduct, is purified via silica gel chromatography to
isolate the product with the complete carbon skeleton of Cochleamycin A.

3. Final Acetylation
This is the final step to furnish Cochleamycin A from its penultimate diol intermediate.
o Reaction: Acetylation of the secondary alcohol.

e Procedure: The diol intermediate is dissolved in acetic anhydride (Acz0). Sodium acetate
(NaOAc) is added, and the mixture is heated (e.g., to 60 °C).

o Work-up: Upon completion, the reaction is carefully quenched. The product is extracted, and
the organic phase is washed, dried, and concentrated. Purification by chromatography yields
Cochleamycin A.

Quantitative Data Summary
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The following table summarizes key steps and reported yields for the synthesis of

Cochleamycin A, based on the work of Dineen and Roush.

Step Number Reaction Key Reagents .
. Product Yield (%)
(Example) Namel/Type & Conditions
Vinyl lodide, ) o
) ] i (2)-1,3-diene Not explicitly
1 Stille Coupling Vinyl Stannane, ) ) ]
intermediate stated in abstract
Pd Catalyst, Cul
Seco-acid, 2,4,6-
) Yamaguchi trichlorobenzoyl Macrocyclic Not explicitly
Esterification chloride, EtsN, Lactone stated in abstract
DMAP
Macrocycle, o
Transannular Not explicitly
3 ) Toluene, BHT, Cycloadduct )
Diels-Alder stated in abstract
125 °C, 21h
) ) Cycloadduct, ) )
4 Desilylation Penultimate Diol 97%
PPTs, MeOH
) ] Diol, NaOAc, )
5 Final Acetylation Cochleamycin A 62%
Ac20, 60 °C
) 3-butene-1-ol as ) 2.4% (over 23
Overall Total Synthesis Cochleamycin A

starting material

steps)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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